molecular formula C9H15N3 B15244206 Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile CAS No. 113641-62-6

Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile

Cat. No.: B15244206
CAS No.: 113641-62-6
M. Wt: 165.24 g/mol
InChI Key: LWYYALQBLFWWRD-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile is a bicyclic heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core with full saturation (octahydro) and a nitrile (-CN) substituent at the 6-position. Its synthesis typically involves cyclization reactions or functionalization of preformed heterocyclic scaffolds .

Properties

CAS No.

113641-62-6

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C9H15N3/c10-7-8-3-1-4-9-11-5-2-6-12(8)9/h8-9,11H,1-6H2

InChI Key

LWYYALQBLFWWRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2CCCNC2C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and further cyclization steps lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other fused pyrimidine derivatives. Below, we compare it to three related compounds from recent literature (Table 1), followed by a detailed analysis of their differences in synthesis, spectral properties, and reactivity.

Table 1: Key Properties of Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
This compound C₁₀H₁₄N₄ 190.25 Not reported Not reported Nitrile, saturated bicyclic
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₀H₁₀N₄O₃S 386.38 243–246 68 Nitrile, thiazole, ketone
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S 403.45 213–215 68 Nitrile, aromatic cyano
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile C₁₇H₁₀N₄O₃ 318.29 268–269 57 Nitrile, quinazoline, furan

Structural and Functional Differences

  • Core Saturation : this compound is fully saturated, enhancing its conformational rigidity compared to unsaturated analogues like the thiazolo[3,2-a]pyrimidine derivatives (11a, 11b) and quinazoline hybrid (12) .
  • Substituent Effects: The nitrile group in the target compound is positioned on a saturated bicyclic system, whereas analogues 11a and 11b feature additional ketone and aromatic substituents (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) that influence π-conjugation and dipole interactions .
  • Heteroatom Variations: Compound 12 incorporates a quinazoline ring fused to pyrimidine, differing from the pyrido[1,2-a]pyrimidine core.

Spectroscopic and Physical Properties

  • IR Spectroscopy :
    • All compounds exhibit strong nitrile stretching vibrations near 2,210–2,220 cm⁻¹. Additional bands in analogues 11a (3,436 cm⁻¹ for NH) and 12 (1,719 cm⁻¹ for ketone) highlight functional group diversity .
  • NMR Analysis :
    • The saturated core of this compound would display simpler ^1H NMR spectra (fewer aromatic protons) compared to analogues 11a (δ 7.94 for =CH) and 12 (δ 7.10–7.82 for aromatic protons) .
  • Melting Points :
    • Higher melting points in analogues 11a (243–246°C) and 12 (268–269°C) suggest stronger intermolecular interactions (e.g., hydrogen bonding in 12 due to NH) compared to the target compound .

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